![molecular formula C23H22O3 B016218 1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one CAS No. 17269-65-7](/img/structure/B16218.png)
1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one
Overview
Description
1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one, also known as 3,4-bis(phenylmethoxy)benzyl alcohol, is an aromatic alcohol with a wide range of industrial and scientific applications. It is a versatile and easily synthesized molecule, with a unique structure that makes it suitable for use as a reagent in organic synthesis, as a solvent, and in a variety of other applications. In addition, its structure allows it to be used as a building block in the synthesis of more complex compounds.
Scientific Research Applications
Environmental and Health Concerns of Bisphenol Compounds
Endocrine Disruption and Reproductive Health : Studies on bisphenol A (BPA) and its analogs have shown that these compounds can act as endocrine disruptors, potentially affecting reproductive health. For instance, BPA exposure has been linked to male infertility by inducing germ cell apoptosis and affecting spermatogenesis through mechanisms such as germ cell sloughing and disruption of the blood-testis barrier (Lagos-Cabré & Moreno, 2012).
Occupational Exposure Risks : Occupational exposure to BPA has been documented to lead to higher detected levels of BPA in individuals than environmental exposure, highlighting the risks associated with manufacturing and handling these compounds. Studies suggest that exposure could lead to health effects such as male sexual dysfunction and potential endocrine disruption (Ribeiro, Ladeira, & Viegas, 2017).
Applications and Potential Benefits
- Catalysis and Organic Synthesis : Some bisphenol compounds are used in catalysis and organic synthesis, indicating a potential area of application for similar compounds. For example, metal cation-exchanged clays have been explored for their use in organic syntheses, such as the Friedel-Crafts alkylation, which could be relevant to the synthesis or modification of bisphenol compounds (Tateiwa & Uemura, 1997).
Regulatory and Safety Assessments
- Toxicological Reviews : The safety and environmental impact of bisphenol compounds, including bisphenol A diglycidylether (BADGE), have been reviewed, focusing on their use in food-contact applications. Such assessments are crucial for understanding the potential health risks and regulatory compliance of using these compounds (Poole et al., 2004).
properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILHVGGPNJQTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407366 | |
| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dibenzyloxy-1-phenylpropiophenone | |
CAS RN |
17269-65-7 | |
| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
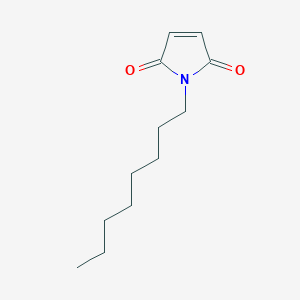
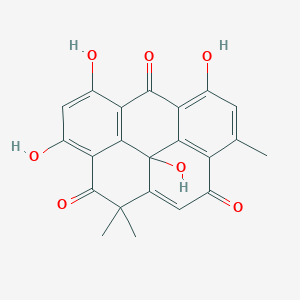
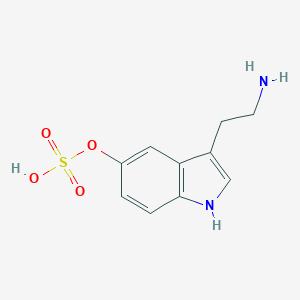
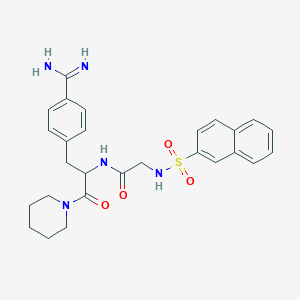

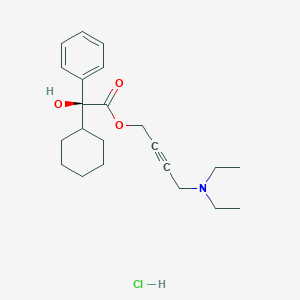
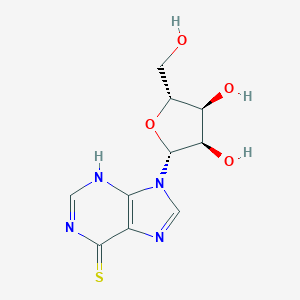
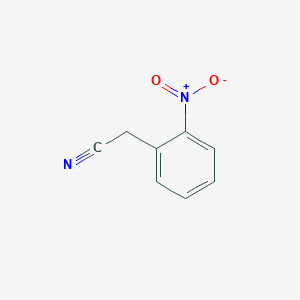
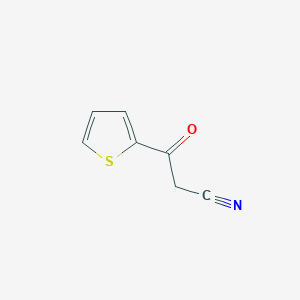
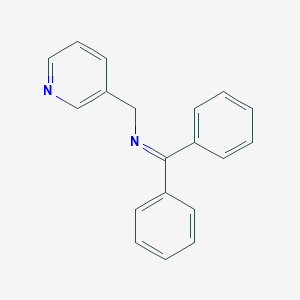
![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)
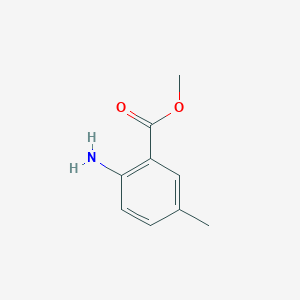
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)